Cardioprotection: Apelin-12 Acetate vs. Analog [MeArg1, NLe10]-A12 in Myocardial Infarct Size Reduction
In a rat model of acute myocardial infarction, intravenous administration of apelin-12 (A12) at the onset of reperfusion significantly limited myocardial injury. Compared to saline-treated controls, A12 reduced the infarct size to area at risk ratio (IS/AAR) by 40% [1]. This was compared to its protease-resistant analog [MeArg1, NLe10]-A12 (I), which achieved a 30% reduction, and the antagonist [d-Ala12]-A12 (II), which showed no significant effect [1]. This establishes apelin-12 acetate as the essential native peptide control for quantifying the efficacy of engineered cardioprotective analogs.
| Evidence Dimension | Reduction in myocardial infarct size (IS/AAR ratio) |
|---|---|
| Target Compound Data | 40% reduction compared to saline control |
| Comparator Or Baseline | [MeArg1, NLe10]-A12: 30% reduction; [d-Ala12]-A12: No significant effect; Saline: 0% reduction (baseline) |
| Quantified Difference | Apelin-12 reduced IS/AAR by 10 percentage points more than its potent analog [MeArg1, NLe10]-A12. |
| Conditions | In vivo rat model of myocardial ischemia/reperfusion (LAD coronary artery occlusion), 0.5 mg/kg intravenous bolus at reperfusion onset. |
Why This Matters
This quantifies the baseline cardioprotective efficacy of the native peptide, which is essential for benchmarking novel analogs in drug discovery programs.
- [1] Pisarenko OI, Serebryakova LI, Pelogeykina YA, et al. Effects of structural analogues of apelin-12 in acute myocardial infarction in rats. J Pharmacol Pharmacother. 2013;4(3):198-203. View Source
